molecular formula C9H17ClO2S B13220166 Cyclooctylmethanesulfonyl chloride

Cyclooctylmethanesulfonyl chloride

Cat. No.: B13220166
M. Wt: 224.75 g/mol
InChI Key: BBYWVSCGHFOHQF-UHFFFAOYSA-N
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Description

Cyclooctylmethanesulfonyl chloride is an organosulfur compound characterized by the presence of a cyclooctyl group attached to a methanesulfonyl chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclooctylmethanesulfonyl chloride can be synthesized through the reaction of cyclooctylmethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.

Industrial Production Methods: Industrial production of this compound may involve the chlorination of cyclooctylmethanesulfonic acid using thionyl chloride or phosgene. The reaction is carried out under controlled temperature and pressure to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Cyclooctylmethanesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Cyclooctylmethanesulfonyl chloride has diverse applications in scientific research, including:

    Chemistry: Used as a reagent for the synthesis of sulfonamides and sulfonate esters, which are important intermediates in organic synthesis.

    Biology: Employed in the modification of biomolecules to study their structure and function.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Cyclooctylmethanesulfonyl chloride is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable tool in organic synthesis and beyond.

Properties

Molecular Formula

C9H17ClO2S

Molecular Weight

224.75 g/mol

IUPAC Name

cyclooctylmethanesulfonyl chloride

InChI

InChI=1S/C9H17ClO2S/c10-13(11,12)8-9-6-4-2-1-3-5-7-9/h9H,1-8H2

InChI Key

BBYWVSCGHFOHQF-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CCC1)CS(=O)(=O)Cl

Origin of Product

United States

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